5-Bromo-4-(6-methyl-3-pyridyl)imidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD33022766 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022766 involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield. For instance, one common method involves the use of methanesulfonate crystal forms, which are prepared under controlled conditions to achieve the desired solubility and stability .
Industrial Production Methods: Industrial production of MFCD33022766 is designed to be scalable and cost-effective. The process involves large-scale reactions in specialized reactors, ensuring consistent quality and high output. The preparation method is simple and suitable for industrial applications, facilitating the production and storage of pharmaceutical preparations .
Analyse Chemischer Reaktionen
Types of Reactions: MFCD33022766 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving MFCD33022766 include oxidizing agents, reducing agents, and catalysts. The conditions for these reactions are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may involve the use of water radical cations under ambient conditions, leading to high yields and eco-friendly processes .
Major Products Formed: The major products formed from the reactions of MFCD33022766 depend on the specific reagents and conditions used. These products are often valuable intermediates for further chemical synthesis or direct applications in various industries.
Wissenschaftliche Forschungsanwendungen
MFCD33022766 has a wide range of scientific research applications, making it a versatile compound in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic processes. In biology, it plays a role in studying cellular mechanisms and interactions. In medicine, it is explored for its potential therapeutic effects, while in industry, it is utilized in the production of advanced materials and pharmaceuticals .
Wirkmechanismus
The mechanism of action of MFCD33022766 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact pathways and molecular targets are subjects of ongoing research, aiming to uncover the detailed mechanisms and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: MFCD33022766 can be compared with other similar compounds based on its structure and reactivity. Some similar compounds include those with analogous functional groups or similar molecular frameworks.
Uniqueness: What sets MFCD33022766 apart from other similar compounds is its unique combination of stability, reactivity, and versatility. These properties make it a valuable compound for a wide range of applications, from basic research to industrial production .
Conclusion
MFCD33022766 is a compound with significant potential in various scientific and industrial fields. Its unique properties, versatile applications, and ongoing research make it an exciting subject for further exploration and development.
Eigenschaften
Molekularformel |
C10H8BrN3O |
---|---|
Molekulargewicht |
266.09 g/mol |
IUPAC-Name |
5-bromo-4-(6-methylpyridin-3-yl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H8BrN3O/c1-6-2-3-7(4-12-6)9-10(11)14-8(5-15)13-9/h2-5H,1H3,(H,13,14) |
InChI-Schlüssel |
LOZQYOMSMXZRBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C=C1)C2=C(NC(=N2)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.